Pemetrexed disodium heptahydrate

Catalog No.
S548871
CAS No.
357166-29-1
M.F
C20H33N5Na2O13
M. Wt
597.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemetrexed disodium heptahydrate

CAS Number

357166-29-1

Product Name

Pemetrexed disodium heptahydrate

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate

Molecular Formula

C20H33N5Na2O13

Molecular Weight

597.5 g/mol

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Synonyms

N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid Disodium Salt Heptahydrate

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Pemetrexed disodium heptahydrate is a chemotherapy drug primarily used in the treatment of certain types of cancer, including malignant pleural mesothelioma and metastatic non-small cell lung cancer. It is a disodium salt of pemetrexed, characterized by its chemical formula C20H33N5Na2O137H2OC_{20}H_{33}N_{5}Na_{2}O_{13}\cdot 7H_{2}O and an average molecular weight of approximately 597.49 g/mol . This compound is supplied as a sterile lyophilized powder for intravenous administration, ensuring solubility and stability for clinical use .

Pemetrexed acts as a folate antimetabolite, mimicking folic acid but disrupting essential cellular processes. By incorporating itself into pathways involved in DNA synthesis, it inhibits three key enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [, ]. This inhibition disrupts the production of nucleotides, the building blocks of DNA, ultimately leading to cell death in rapidly dividing cancer cells.

Pemetrexed is a potent chemotherapy drug with associated side effects. Common side effects include fatigue, nausea, vomiting, and mouth sores []. More serious side effects can include blood count abnormalities, lung problems, and kidney issues []. Pemetrexed can also interact with other medications, so it's crucial to disclose all medications to a doctor before starting treatment.

Treatment of Non-Small Cell Lung Cancer (NSCLC):

  • Pemetrexed is extensively studied for its use in treating NSCLC, the most common form of lung cancer. Research demonstrates its effectiveness, particularly for patients with non-squamous NSCLC, leading to improved survival rates compared to other treatment options .
  • Studies also investigate the optimal dosing strategies and combination therapies with other drugs to further enhance its therapeutic effects and minimize side effects .

Investigating Mechanisms of Action:

  • Research delves into the precise mechanisms by which pemetrexed exerts its anti-cancer effects. Studies show that it disrupts the folate cycle, an essential pathway for DNA synthesis and repair in cancer cells, ultimately leading to cell death .
  • Additionally, research explores how pemetrexed interacts with other cellular processes, such as signaling pathways, to understand its broader impact on cancer cell growth and survival.

Exploring Applications in Other Cancers:

  • Beyond NSCLC, ongoing research examines the potential efficacy of pemetrexed in treating other cancers, including mesothelioma (cancer of the lining surrounding the lungs) and thymoma (cancer of the thymus gland) .
  • These studies investigate the drug's safety and effectiveness in these specific contexts, aiming to expand the treatment options available for these malignancies.

Identifying Resistance Mechanisms:

  • Research efforts focus on identifying the mechanisms by which cancer cells develop resistance to pemetrexed treatment. Understanding these mechanisms is crucial for developing strategies to overcome resistance and improve the long-term effectiveness of the drug .

Pemetrexed disodium heptahydrate functions as an antifolate agent, inhibiting enzymes involved in folate metabolism. Its primary mechanism involves the inhibition of thymidylate synthase, which is crucial for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells . The compound also interacts with other enzymes such as dihydrofolate reductase and glycinamide ribonucleotide formyltransferase, further impeding nucleotide synthesis necessary for cell proliferation .

The biological activity of pemetrexed disodium heptahydrate has been extensively studied. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to other chemotherapy agents. For instance, studies indicate that it can significantly reduce cell viability in non-small cell lung cancer cells by inducing G1 phase cell cycle arrest and increasing the levels of reactive oxygen species . The apoptotic pathway activated by pemetrexed involves alterations in protein expression, notably decreasing Bcl-2 and increasing Bax, leading to mitochondrial membrane potential changes and cytochrome c release .

Pemetrexed disodium heptahydrate can be synthesized through several methods, primarily involving the crystallization of pemetrexed disodium from aqueous solutions or water-soluble solvents. The process often requires careful control of temperature and humidity to achieve the desired hydrate form . Specific patents detail methods for producing stable crystalline forms, including the heptahydrate variant, which exhibits enhanced stability compared to other forms .

The primary applications of pemetrexed disodium heptahydrate are in oncology. It is indicated for:

  • Malignant Pleural Mesothelioma: Used in combination with cisplatin as a first-line treatment.
  • Non-Small Cell Lung Cancer: Utilized both as a first-line treatment in combination with cisplatin and as a second-line monotherapy .

Additionally, ongoing research is exploring its potential use in combination therapies with other chemotherapeutic agents to enhance efficacy against resistant cancer types.

Pemetrexed disodium heptahydrate shares structural and functional similarities with several other antifolate compounds. Below are some comparable compounds:

Compound NameMechanism of ActionIndications
MethotrexateInhibits dihydrofolate reductaseVarious cancers; autoimmune diseases
RaltitrexedInhibits thymidylate synthaseColorectal cancer
PralatrexateInhibits dihydrofolate reductasePeripheral T-cell lymphoma

Uniqueness: Pemetrexed disodium heptahydrate is unique due to its specific dual inhibition mechanism targeting both thymidylate synthase and glycinamide ribonucleotide formyltransferase, which enhances its efficacy against solid tumors while minimizing resistance compared to other antifolates like methotrexate .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

11

Exact Mass

597.18702469 g/mol

Monoisotopic Mass

597.18702469 g/mol

Heavy Atom Count

40

Appearance

white solid powder

UNII

9T47E4OM16

Drug Indication

Malignant pleural mesotheliomaPemetrexed Baxter in combination with cisplatin is indicated for the treatment of chemotherapy naïve patients with unresectable malignant pleural mesothelioma. Non-small cell lung cancer Pemetrexed Baxter in combination with cisplatin is indicated for the first line treatment of patients with locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology (see section 5. 1). Pemetrexed Baxter is indicated as monotherapy for the maintenance treatment of locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology in patients whose disease has not progressed immediately following platinum-based chemotherapy (see section 5. 1). Pemetrexed Baxter is indicated as monotherapy for the second line treatment of patients with locally advanced or metastatic non-small cell lung cancer other than predominantly squamous cell histology (see section 5. 1).
Malignant pleural mesotheliomaAlimta in combination with cisplatin is indicated for the treatment of chemotherapy-naïve patients with unresectable malignant pleural mesothelioma. Non-small-cell lung cancer Alimta in combination with cisplatin is indicated for the first-line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology. Alimta is indicated as monotherapy for the maintenance treatment of locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology in patients whose disease has not progressed immediately following platinum-based chemotherapy. Alimta is indicated as monotherapy for the second line treatment of patients with locally advanced or metastatic non-small-cell lung cancer other than predominantly squamous cell histology.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15

Explore Compound Types